molecular formula C21H30O2 B1670224 DELTA8-Tetrahydrocannabinol CAS No. 5957-75-5

DELTA8-Tetrahydrocannabinol

Cat. No. B1670224
CAS RN: 5957-75-5
M. Wt: 314.5 g/mol
InChI Key: HCAWPGARWVBULJ-IAGOWNOFSA-N
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Description

Δ8-THC is a psychoactive cannabinoid found in the Cannabis plant . It is an isomer of delta-9-tetrahydrocannabinol (delta-9-THC, Δ9-THC), the compound commonly known as THC . Psychoactive effects are similar to that of Δ9-THC, with central effects occurring by binding to cannabinoid receptors found in various regions of the brain .


Synthesis Analysis

Δ8-THC is synthesized from cannabidiol (CBD) by a ring closure reaction often involving harsh reaction conditions . A recent mass spectrometry-based analysis of (Δ8-THC) products reported finding a number of unknown impurities in these products .


Molecular Structure Analysis

Δ8-THC is a structural isomer of the well-known active ingredient in cannabis products, Δ9-THC, differing only by the location of an unsaturated bond . Both contain double bonds in their molecular chain, but for delta-8 THC this bond is on the 8th carbon atom while delta-9’s is on the 9th carbon .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Δ8-THC from CBD often involve harsh reaction conditions and are prone to side reactions . A recent screen of Δ8-THC products found that the majority contained heavy metal contamination .


Physical And Chemical Properties Analysis

Δ8-THC has a chemical formula of C21H30O2 and a molar mass of 314.5 g/mol . Its density is approximately 1.0±0.1 g/cm3 and it has a boiling point of 383.5±42.0 °C .

Scientific Research Applications

DELTA8-Tetrahydrocannabinol (Δ8-THC) is a psychoactive cannabinoid found in the cannabis plant. It is an isomer of DELTA9-Tetrahydrocannabinol (Δ9-THC), the compound responsible for most of the psychoactive effects of cannabis .

  • Pharmacology and Chemistry

    • Δ8-THC was isolated from marijuana grown in Maryland in 1966 . It is gaining popularity due to its better stability and easier synthetic manufacturing procedures compared to Δ9-THC .
    • The methods of extraction, purification, and structure elucidation of Δ8-THC are well-documented .
  • Comparative Studies with Δ9-THC

    • Research has shown that Δ8-THC may provide much of the experiential benefits of Δ9-THC with lesser adverse effects .
    • Most Δ8-THC users experienced a lot of relaxation (71%); euphoria (68%) and pain relief (55%); a moderate amount of cognitive distortions such as difficulty concentrating (81%), difficulties with short-term memory (80%), and alerted sense of time (74%); and did not experience anxiety (74%) or paranoia (83%) .
    • Most participants reported substitution for Δ9-THC (57%) and pharmaceutical drugs (59%) .
  • Synthetic Manufacturing

    • Δ8-THC was first derived from the cyclization of cannabidiol (CBD) and it was discovered to be highly psychoactive in human studies .
    • Δ8-THC is gaining increased popularity due to its better stability and easier synthetic manufacturing procedures compared to Δ9-THC .
    • The passing of the U.S. Farm Bill in 2018 led to an increase in the sale of Δ8-THC in the United States .
    • The marketed products contain Δ8-THC from synthetic sources .
  • Pharmacodynamics and Pharmacokinetics

    • Δ8-THC is a partial agonist of the cannabinoid CB1 receptor and has cannabimimetic activity in both animals and humans .
    • The reduced potency of Δ8-THC in clinical studies compared with Δ9-THC can be explained by weaker cannabinoid CB1 receptor affinity .
    • There are other plausible mechanisms that may contribute to the reduced potency of Δ8-THC .
  • Regulatory Status

    • There is currently debate about the regulatory status of Δ8-THC .
    • Δ8-THC is readily accessible online, is typically less expensive than Δ9-THC, and is often marketed in ways that would seemingly appeal to children .
    • There are no regulations on synthesis, resulting in products being contaminated and/or yielding inconsistent effects .
  • Medical Applications
    • Δ8-THC has been studied for its potential therapeutic effects. It has been found to have antiemetic (anti-nausea), anxiolytic (anti-anxiety), appetite-stimulating, analgesic (pain-relieving), and neuroprotective properties .

Safety And Hazards

Δ8-THC products have not been evaluated or approved by the FDA for safe use and may be marketed in ways that put the public health at risk . The FDA has received adverse event reports involving Δ8-THC-containing products . Adverse events included, but were not limited to: hallucinations, vomiting, tremor, anxiety, dizziness, confusion, and loss of consciousness .

properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWPGARWVBULJ-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878586
Record name delta-8-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DELTA8-Tetrahydrocannabinol

CAS RN

5957-75-5
Record name Delta-8-Tetrahydrocannabinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-8-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-8-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
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Record name .DELTA.8-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49D0HH807
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
EC Leas - American Journal of Public Health, 2021 - ajph.aphapublications.org
The label THC refers to a group of compounds that in chemistry are called isomers. THC isomers have the same formula and structure but a different arrangement of atoms and …
Number of citations: 26 ajph.aphapublications.org
KR Ledvina, E Suelzer, AT El-Alfy - RPS Pharmacy and …, 2023 - academic.oup.com
… Environmental stress as a factor in the response of rat brain catecholamine metabolism to delta8tetrahydrocannabinol. Eur J Pharmacol 1977; 41: 171–82. http:// doi.org/10.1016/0014-…
Number of citations: 2 academic.oup.com
EC Leas, AL Nobles, Y Shi, E Hendrickson - International Journal of Drug …, 2022 - Elsevier
Background There is an expanding unregulated market for a psychotropic compound called ∆ 8 -Tetrahydrocannabinol (delta-8-THC) that is being derived from hemp, but there are no …
Number of citations: 25 www.sciencedirect.com
TA Simon, JH Simon, EG Heaning… - Drug, Healthcare and …, 2023 - Taylor & Francis
Purpose The aim of this study was to characterize the frequency of adverse effects where delta-8 tetrahydrocannabinol (D8-THC) was identified as a possible suspect drug in the FDA …
Number of citations: 4 www.tandfonline.com
MM Morin, M Baum - Bulletin of the Psychonomic Society, 1986 - Springer
Using a fixed behavioral test—resistance to extinction of avoidance responding in rats in the Baum box—the effects of delta 8 -THC were examined with the drug at various degrees of …
Number of citations: 1 link.springer.com
K Hippalgaonkar, W Gul, MA ElSohly, MA Repka… - Aaps Pharmscitech, 2011 - Springer
The purpose of this study was to investigate the effect of cyclodextrins (CDs) on aqueous solubility, stability, and in vitro corneal permeability of delta-8-tetrahydrocannabinol (Δ 8 -THC). …
Number of citations: 43 link.springer.com
JM Littleton, KI Maclean, G Brownlee - British Journal of …, 1976 - ncbi.nlm.nih.gov
Cannabinoids produce behavioural changes dependent on the environmental conditions under which they are administered (eg Carlini, Hamaoui & Martz, 1972). Biochemical changes, …
Number of citations: 6 www.ncbi.nlm.nih.gov
AN Tucker, MA Friedman - Research communications in chemical …, 1977 - europepmc.org
… of delta8-tetrahydrocannabinol … delta8-tetrahydrocannabinol retained its inhibitory activity under the same conditions. Delta-9-tetrahydrocannabinol and delta8-tetrahydrocannabinol …
Number of citations: 21 europepmc.org
DE Clarke, B Jandhyala - Research Communications in Chemical …, 1977 - europepmc.org
… The acute and chronic effects of delta9 and delta8-tetrahydrocannabinol (THC) were studied on the monoamine oxidase (MAO) acitvity of various organs of the rat. The experimental …
Number of citations: 8 europepmc.org
KA Smiley, R Karler, SA Turkanis - Research Communications in …, 1976 - europepmc.org
… , delta8-tetrahydrocannabinol, cannabinol and cannabidiol. All the drugs depressed myocardial contractility. Their effect on rate, however, was not uniform: delta8-Tetrahydrocannabinol …
Number of citations: 60 europepmc.org

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